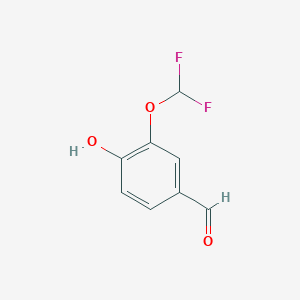

3-(Difluoromethoxy)-4-hydroxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(difluoromethoxy)-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-8(10)13-7-3-5(4-11)1-2-6(7)12/h1-4,8,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWJKJOZIXNRID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)OC(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611128 | |

| Record name | 3-(Difluoromethoxy)-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53173-70-9 | |

| Record name | 3-(Difluoromethoxy)-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Difluoromethoxy)-4-hydroxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and developing stable formulations. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its role in relevant biological pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆F₂O₃ | [1] |

| Molecular Weight | 188.13 g/mol | [1][2] |

| Appearance | White to off-white powder/solid | [1][3] |

| Melting Point | 83-90 °C | [3] |

| Boiling Point | 280.6 ± 35.0 °C (Predicted) | [1][3] |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [1] |

| Flash Point | 123.5 ± 25.9 °C | [1] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [1] |

| Refractive Index | 1.533 | [1] |

Solubility and Partitioning

| Property | Value | Method | Source(s) |

| Solubility | Slightly soluble in Chloroform and Methanol. | --- | [3] |

| LogP | 1.28 | Predicted | [1] |

| pKa | 7.85 ± 0.35 | Predicted | [3] |

| Polar Surface Area (PSA) | 46.53 Ų | --- | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are provided below.

Synthesis of this compound

A common synthetic route to this compound involves the difluoromethylation of 3,4-dihydroxybenzaldehyde. The following is a representative experimental protocol.

Materials:

-

3,4-dihydroxybenzaldehyde

-

Chlorodifluoromethane (or sodium 2-chloro-2,2-difluoroacetate)

-

Anhydrous potassium carbonate

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a well-stirred suspension of 3,4-dihydroxybenzaldehyde and anhydrous potassium carbonate in dry DMF, chlorodifluoromethane gas is passed for approximately 30 minutes at a temperature of 80-85°C.[4]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield 4-(Difluoromethoxy)-3-hydroxybenzaldehyde.[4]

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure (Capillary Method):

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

-

Thiele tube or other heating bath

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner)

Procedure (Thiele Tube Method):

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated, and a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Procedure (Qualitative):

-

To a small, clean test tube, add approximately 10-20 mg of the solid compound.

-

Add 1 mL of the solvent (e.g., water, ethanol, chloroform) in small portions, shaking vigorously after each addition.

-

Observe whether the solid dissolves completely, partially, or not at all.

-

The solubility can be categorized as soluble, slightly soluble, or insoluble.

Determination of pKa

The pKa is a measure of the acidity of a compound.

Method (Spectrophotometric Determination):

-

Prepare a series of buffer solutions with known pH values.

-

Dissolve a known concentration of this compound in each buffer solution.

-

Measure the UV-Vis absorbance spectrum of each solution.

-

The pKa can be determined by plotting the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Determination of LogP (Shake-Flask Method)

The partition coefficient (LogP) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water.

Procedure:

-

Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

-

A known amount of this compound is dissolved in a mixture of the two pre-saturated solvents in a separatory funnel.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

-

The phases are allowed to separate completely.

-

The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Relevance and Signaling Pathways

This compound serves as a crucial building block for the synthesis of Roflumilast, a potent and selective inhibitor of phosphodiesterase-4 (PDE4).[1] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in various cellular processes, particularly in inflammatory and immune cells.[5] The mechanism of action of Roflumilast, and by extension, the biological context of its precursor, is centered on the modulation of cAMP signaling pathways.

By inhibiting PDE4, Roflumilast increases intracellular levels of cAMP. This elevation in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and modulates the transcription of various anti-inflammatory genes.

Furthermore, increased cAMP levels have been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of pro-inflammatory gene expression.[6] The inhibition of NF-κB leads to a reduction in the production of inflammatory mediators such as cytokines and chemokines.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. The tabulated data offers a quick reference for its key characteristics, while the experimental protocols provide a foundation for its synthesis and analysis. Understanding these properties is essential for its effective utilization in medicinal chemistry and drug development, particularly in the synthesis of PDE4 inhibitors like Roflumilast. The elucidation of the downstream signaling pathways of Roflumilast further highlights the biological significance of this important synthetic intermediate.

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. LogP / LogD shake-flask method [protocols.io]

- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Data Sheet: 3-(Difluoromethoxy)-4-hydroxybenzaldehyde and Its Isomer

Introduction

This technical guide provides a detailed overview of the molecular formula and weight for 3-(Difluoromethoxy)-4-hydroxybenzaldehyde. It is important to note that the chemical literature and commercial availability predominantly feature the isomeric compound, 4-(Difluoromethoxy)-3-hydroxybenzaldehyde. This document will focus on the properties of the more commonly referenced isomer, which plays a significant role as an intermediate in the synthesis of pharmaceutical compounds such as Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor.[1][2][3] The difluoromethoxy group in this compound enhances metabolic stability and lipophilicity, which are desirable characteristics in drug development.[3]

Chemical Properties and Identification

The following table summarizes the key quantitative data for 4-(Difluoromethoxy)-3-hydroxybenzaldehyde.

| Property | Value |

| Molecular Formula | C8H6F2O3[1][4][5] |

| Molecular Weight | 188.13 g/mol [4][5][6][7] |

| CAS Number | 151103-08-1[1][2][5] |

| Appearance | White to off-white powder[1][2] |

| Melting Point | 83-85 °C[2] or 90 °C[8] |

| Boiling Point | 280.6±35.0 °C at 760 mmHg[1] |

| Density | 1.4±0.1 g/cm³[1] |

Chemical Structure and Identifiers

The relationship between the common name and its fundamental chemical identifiers is illustrated below.

References

- 1. innospk.com [innospk.com]

- 2. 4-Difluoromethoxy-3-hydroxybenzaldehyde | 151103-08-1 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | C8H6F2O3 | CID 2758295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 4-Difluoromethoxy-3-hydroxybenzaldehyde--CHANGZHOU SINOWA CHEMICAL CO.,LTD. [sinowachem.com]

- 8. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | 151103-08-1 | TCI AMERICA [tcichemicals.com]

A Technical Guide to the Solubility of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde, a key intermediate in the synthesis of pharmaceutical compounds, notably the phosphodiesterase-4 (PDE4) inhibitor Roflumilast. While precise quantitative solubility data in a range of organic solvents is not extensively documented in publicly available literature, this document consolidates the existing qualitative information and presents detailed experimental protocols for its quantitative determination. Furthermore, this guide outlines the synthesis pathway of the target compound and illustrates a general workflow for solubility assessment, providing a valuable resource for researchers in pharmaceutical development and organic synthesis.

Introduction

This compound (CAS No: 151103-08-1) is a substituted benzaldehyde derivative of significant interest in medicinal chemistry.[1] Its molecular structure, featuring a difluoromethoxy group, imparts unique electronic and lipophilic properties that are advantageous in drug design.[1] The primary application of this compound is as a crucial building block in the synthesis of Roflumilast, a selective inhibitor of phosphodiesterase-4 (PDE4) used in the treatment of chronic obstructive pulmonary disease (COPD).[1] Understanding the solubility of this intermediate in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₂O₃ | [1] |

| Molecular Weight | 188.13 g/mol | [2] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 85-90 °C | [3][4] |

| Boiling Point (Predicted) | 280.6 ± 35.0 °C | [3][4] |

| Density (Predicted) | 1.395 ± 0.06 g/cm³ | [3][4] |

| pKa (Predicted) | 7.85 ± 0.35 | [3][4] |

| LogP (Predicted) | 1.28 | [1] |

Solubility Profile

| Solvent | Qualitative Solubility |

| Chloroform | Soluble / Slightly Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Acetone | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Methanol | Slightly Soluble |

Note: "Soluble" and "Slightly Soluble" are qualitative terms and can vary between suppliers. For precise applications, experimental determination of solubility is crucial.

Experimental Protocols for Solubility Determination

For researchers and drug development professionals requiring precise solubility data, the following experimental protocols are provided as a guide. The "shake-flask" method is a standard and reliable technique for determining equilibrium solubility.

Gravimetric Method

This method involves preparing a saturated solution, evaporating the solvent, and weighing the residual solute.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, dimethylformamide)

-

Analytical balance

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven or vacuum desiccator

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Agitate the vial in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it to remove any undissolved solid.

-

Transfer the filtered, saturated solution to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, under a stream of nitrogen, or in an oven at a temperature below the compound's boiling point).

-

Once the solvent is completely evaporated, weigh the container with the dried solute.

-

Calculate the solubility in g/L or mg/mL.

HPLC Method

This method is highly accurate and can be used for a wide range of concentrations.

Materials:

-

Same as in 4.1, plus:

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents

-

Standard solutions of this compound of known concentrations

Procedure:

-

Prepare a saturated solution as described in steps 1-4 of the Gravimetric Method.

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Dilute a known volume of the filtered saturated solution with the appropriate solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

Synthesis and Workflow Visualizations

Synthesis of this compound

The synthesis of this compound typically involves the selective difluoromethylation of 3,4-dihydroxybenzaldehyde. The following diagram illustrates a common synthetic route.

Caption: Synthetic pathway for this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a compound in an organic solvent.

Caption: General workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents remains a gap in the readily accessible scientific literature, this guide provides a consolidated view of its qualitative solubility and essential physicochemical properties. The detailed experimental protocols and workflow diagrams offer a practical framework for researchers to determine precise solubility values in their own laboratories. Such data is critical for the efficient and scalable synthesis, purification, and formulation of this important pharmaceutical intermediate, ultimately supporting the development of novel therapeutics.

References

- 1. innospk.com [innospk.com]

- 2. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | C8H6F2O3 | CID 2758295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Difluoromethoxy-3-hydroxybenzaldehyde | 151103-08-1 [chemicalbook.com]

- 4. 4-Difluoromethoxy-3-hydroxybenzaldehyde manufacturers and suppliers in india [chemicalbook.com]

Spectroscopic and Synthetic Profile of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde: A Key Pharmaceutical Intermediate

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data currently available for 3-(Difluoromethoxy)-4-hydroxybenzaldehyde, a crucial intermediate in the synthesis of pharmaceutical compounds such as Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's characterization and synthesis.

Compound Identification and Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₃ | - |

| Molecular Weight | 188.13 g/mol | [1] |

| CAS Number | 151103-08-1 | [1][2] |

| Appearance | Off-white powder | [2] |

| Melting Point | 83-85 °C (for isomer 4-(Difluoromethoxy)-3-hydroxybenzaldehyde) |

Synthesis Protocol

A documented method for the synthesis of this compound involves the selective difluoromethylation of 3,4-dihydroxybenzaldehyde.[3]

Experimental Protocol:

-

Reactants: 3,4-dihydroxybenzaldehyde is used as the starting material. Solid sodium chlorodifluoroacetate serves as the difluoromethylating agent. An alkali, such as sodium hydroxide or potassium carbonate, is required to facilitate the reaction.[3]

-

Solvent: The reaction is typically carried out in a solvent such as DMF, N,N-dimethylacetamide, dimethyl sulfoxide, water, or a combination thereof.[3]

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 60-120 °C.[4]

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted using an organic solvent like dichloromethane. The organic phase is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

Spectroscopic Data

As of the date of this publication, experimental NMR, IR, and MS spectra for this compound are not available in peer-reviewed journals or major chemical databases. The following sections provide predicted data and data for the closely related isomer, 4-(Difluoromethoxy)-3-hydroxybenzaldehyde, for reference purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data are valuable for the structural elucidation of the target compound. For comparison, experimental data for related compounds are presented.

Table 2: Reference ¹H NMR Data (in DMSO-d₆)

| Compound | Chemical Shift (δ) ppm |

| 3-Hydroxybenzaldehyde | 9.94 (s, 1H, CHO), 7.43-7.13 (m, 4H, Ar-H), 10.0 (s, 1H, OH)[5] |

| 4-Hydroxybenzaldehyde | 9.75 (s, 1H, CHO), 7.78 (d, 2H, Ar-H), 6.92 (d, 2H, Ar-H), 10.2 (s, 1H, OH)[6] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, aldehyde, and C-F groups.

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C=O stretch (aldehyde) | 1680-1700 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch | 1000-1300 |

| C-F stretch | 1000-1400 |

Mass Spectrometry (MS)

Predicted mass spectrometry data for the isomer 4-(Difluoromethoxy)-3-hydroxybenzaldehyde suggests the following adducts.[7]

Table 4: Predicted m/z for 4-(Difluoromethoxy)-3-hydroxybenzaldehyde Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 189.03578 |

| [M+Na]⁺ | 211.01772 |

| [M-H]⁻ | 187.02122 |

Role in Roflumilast Synthesis and Mechanism of Action

This compound is a key building block in the multi-step synthesis of Roflumilast. Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that plays a significant role in the inflammatory cascade associated with chronic obstructive pulmonary disease (COPD).[2][8]

Conclusion

This compound is a vital intermediate in pharmaceutical synthesis, particularly for the production of the anti-inflammatory drug Roflumilast. While a complete set of experimental spectroscopic data is not currently in the public domain, this guide provides the available synthesis protocols and reference data to aid researchers in their work with this compound. Further experimental characterization is encouraged to enrich the scientific understanding of this important molecule.

References

- 1. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | C8H6F2O3 | CID 2758295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]

- 4. CN102503815A - Preparation method for roflumilast intermediate - Google Patents [patents.google.com]

- 5. 3-Hydroxybenzaldehyde(100-83-4) 1H NMR spectrum [chemicalbook.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718) [hmdb.ca]

- 7. PubChemLite - 4-(difluoromethoxy)-3-hydroxybenzaldehyde (C8H6F2O3) [pubchemlite.lcsb.uni.lu]

- 8. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | 151103-08-1 | TCI AMERICA [tcichemicals.com]

Navigating the Stability and Storage of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Difluoromethoxy)-3-hydroxybenzaldehyde (CAS RN: 151103-08-1), a key intermediate in the synthesis of pharmacologically active molecules, including Roflumilast.[1] Adherence to proper storage and handling protocols is critical to maintain the purity, integrity, and performance of this compound in downstream applications.

Core Stability Profile and Recommended Storage

The primary recommended storage condition is to maintain the compound in a cool, dry, and well-ventilated environment.[1] Containers should be kept tightly closed to prevent the ingress of moisture and atmospheric contaminants.[1] Some suppliers also recommend a specific storage temperature of 3-5 °C.

Quantitative Data and Physical Properties

While specific quantitative data from extensive stability studies are not publicly available, the known physical and chemical properties of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde offer insights into its stability profile.

| Parameter | Value | Implication for Stability |

| Physical State | Off-white to beige powder/crystal | Surface area may be susceptible to interaction with atmospheric conditions. |

| Boiling Point | 280.6 ± 35.0 °C at 760 mmHg | High boiling point suggests good thermal stability under normal conditions.[1] |

| Flash Point | 123.5 ± 25.9 °C | Low flammability risk under standard laboratory conditions.[1] |

| Water Content | Typically ≤ 0.50% | Low water content is crucial for stability; hygroscopic tendencies should be minimized.[1] |

| Purity | Typically ≥ 99.0% | High initial purity minimizes the presence of potential catalysts for degradation.[1] |

Experimental Protocols: A General Framework

While specific experimental protocols for the stability testing of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde are not detailed in the public domain, a general approach based on ICH guidelines for forced degradation studies can be outlined. These studies are essential to identify potential degradation products and pathways.

A typical forced degradation study would involve exposing the compound to the following conditions:

-

Acidic and Basic Hydrolysis: Treatment with dilute hydrochloric acid and sodium hydroxide at various temperatures to assess susceptibility to pH-dependent degradation.

-

Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide, to evaluate oxidative stability.

-

Thermal Stress: Subjecting the solid compound to dry heat to determine its thermal degradation profile.

-

Photostability: Exposing the compound to controlled UV and visible light to assess its sensitivity to photodegradation.

Analysis of the stressed samples would typically be performed using a stability-indicating HPLC method, capable of separating the parent compound from any degradation products.

Visualization of Stability and Storage Logic

The following diagram illustrates the relationship between storage conditions and the stability of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde.

Caption: Logical workflow for the stability of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde based on storage conditions.

Handling and Safety Considerations

When handling 4-(Difluoromethoxy)-3-hydroxybenzaldehyde, it is important to adhere to standard laboratory safety protocols. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or under a fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water.

Conclusion

The stability of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde is robust under recommended storage conditions. By maintaining a cool, dry, and dark environment with tightly sealed containers, researchers and drug development professionals can ensure the compound's integrity and reliability for its intended applications. While specific degradation kinetics are not widely published, adherence to these best practices is paramount for preserving the high purity of this important chemical intermediate.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3-(Difluoromethoxy)-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde group in 3-(Difluoromethoxy)-4-hydroxybenzaldehyde. This compound is a critical intermediate in the synthesis of various pharmaceuticals, most notably the phosphodiesterase-4 (PDE4) inhibitor Roflumilast, which is used in the treatment of chronic obstructive pulmonary disease (COPD). Understanding the reactivity of the aldehyde functionality is paramount for process optimization, impurity profiling, and the development of novel synthetic routes. This document details key reactions, including oxidation, reduction, and nucleophilic additions such as the Wittig reaction, Knoevenagel condensation, and reductive amination, supported by experimental protocols and quantitative data.

Introduction

This compound is an aromatic aldehyde characterized by the presence of a hydroxyl group and a difluoromethoxy group on the benzene ring. The aldehyde group is the primary site of reactivity, participating in a wide array of chemical transformations essential for the elaboration of more complex molecular architectures. The electronic nature of the substituents on the aromatic ring significantly influences the reactivity of the aldehyde. The hydroxyl group at the meta position and the difluoromethoxy group at the para position modulate the electrophilicity of the carbonyl carbon, impacting reaction kinetics and yields. This guide will explore the key transformations of this aldehyde group, providing detailed experimental conditions and data where available.

Synthesis of this compound

The efficient synthesis of this compound is a crucial first step for its utilization in drug development. A common synthetic route involves the selective difluoromethylation of 3,4-dihydroxybenzaldehyde.

Synthetic Protocol

A reported high-yield synthesis utilizes solid sodium chlorodifluoroacetate as the difluoromethylating agent in the presence of a base.[1]

Experimental Protocol: In a 100 mL round-bottom flask, 3,4-dihydroxybenzaldehyde (5.1 g, 36.9 mmol, 1.0 eq) and sodium carbonate (11.73 g, 110.7 mmol, 3.0 eq) are suspended in 250 mL of DMF. A solution of sodium chlorodifluoroacetate (8.57 g, 56.1 mmol, 1.5 eq) in 20 mL of water is added. The reaction mixture is heated to 80°C and stirred for 6 hours. After cooling to room temperature, the pH is adjusted to 5-6 with 1.0 M hydrochloric acid. The product is extracted with ethyl acetate (3 x 20 mL). The combined organic phases are dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography (eluent: ethyl acetate/petroleum ether, 1:20) to yield the monosubstituted product.[1]

| Starting Material | Reagents | Solvent | Temperature | Time | Yield |

| 3,4-dihydroxybenzaldehyde | Sodium chlorodifluoroacetate, Na₂CO₃ | DMF/Water | 80°C | 6 h | 57.5% |

Reactivity of the Aldehyde Group

The aldehyde group of this compound is a versatile functional handle for a variety of chemical transformations.

Oxidation to Carboxylic Acid

The oxidation of the aldehyde to a carboxylic acid is a key step in the synthesis of Roflumilast. This transformation can be achieved using various oxidizing agents. A common method employs sodium chlorite.

Logical Workflow for Oxidation:

Caption: Oxidation of the aldehyde to a carboxylic acid.

Experimental Protocol (Analogous Reaction): The following protocol is for the oxidation of the related compound, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzaldehyde. In a clean reaction vessel, the aldehyde is dissolved in acetone. An aqueous solution of sulfamic acid is added at 5-10°C. Subsequently, an aqueous solution of sodium chlorite is added dropwise, maintaining the temperature below 10°C. The reaction mixture is stirred for 1 hour at 5-10°C. After completion, water is added to precipitate the product, which is then filtered, washed with water, and dried.[2]

| Substrate | Oxidizing Agent | Additive | Solvent | Temperature | Time |

| 3-cyclopropylmethoxy-4-(difluoromethoxy)benzaldehyde | Sodium chlorite | Sulfamic acid | Acetone/Water | 5-10°C | 1 h |

Reduction to Alcohol

The reduction of the aldehyde group to a primary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its mildness and selectivity.

Experimental Protocol (Analogous Reaction with Vanillin): In a 25 mL round-bottom flask, vanillin (2 g, 13.2 mmol) is dissolved in 4 mL of ethanol with stirring. The solution is cooled in an ice bath. In a separate vial, sodium borohydride (0.5 g) is dissolved in 3.8 mL of 1 M NaOH. This NaBH₄ solution is added dropwise to the vanillin solution over 10 minutes. After the addition is complete, the ice bath is removed, and the mixture is stirred for an additional 10 minutes at room temperature. The mixture is then re-cooled, and 6 M HCl is added dropwise to quench the excess NaBH₄. The product precipitates and is collected by filtration.[3]

| Substrate | Reducing Agent | Solvent | Temperature |

| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | Sodium Borohydride (NaBH₄) | Ethanol/Water | 0°C to RT |

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. It involves the reaction of the aldehyde with a phosphorus ylide.

Reaction Pathway for Wittig Olefination:

Caption: Wittig reaction for alkene synthesis.

Experimental Protocol (Analogous One-Pot O-alkylation/Wittig Olefination): To a suspension of powdered potassium hydroxide (15 mmol) in DMSO (10 mL), 4-hydroxybenzaldehyde (10 mmol) is added and stirred. An alkylating agent (e.g., 4-bromobenzyl bromide, 12.0 mmol) is then added. After 10 minutes, (carbomethoxymethylene)triphenylphosphorane (14.9 mmol) is added, and the reaction is heated to 80°C for 1 hour, followed by stirring at room temperature for 5 hours. The product is isolated by aqueous work-up and chromatography.[4]

| Substrate | Reagent | Base | Solvent | Temperature | Time |

| 4-Hydroxybenzaldehyde | (Carbomethoxymethylene)triphenylphosphorane | KOH | DMSO | 80°C then RT | 6 h |

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to yield an α,β-unsaturated product.

Experimental Protocol (Analogous Reaction with 3,5-Dimethoxybenzaldehyde): To a 50 mL round-bottom flask, 3,5-dimethoxybenzaldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (0.2 mmol) are added to ethanol (10 mL). The mixture is heated to reflux with stirring for 2 hours, with the reaction progress monitored by TLC. Upon cooling, the product precipitates and is collected by vacuum filtration, washed with cold ethanol, and dried.[5]

| Substrate | Reagent | Catalyst | Solvent | Condition | Time | Yield |

| 3,5-Dimethoxybenzaldehyde | Malononitrile | Ammonium Acetate | Ethanol | Reflux | 2 h | High |

Reductive amination is a method to form amines from aldehydes. It proceeds via the formation of an imine intermediate, which is then reduced in situ.

Logical Flow of Reductive Amination:

Caption: Reductive amination pathway.

Experimental Protocol (Analogous Reaction with ortho-Vanillin): In a beaker, ortho-vanillin (570 mg) and para-toluidine (400 mg) are mixed until they form a dry powder (the imine). To this imine, 7.5 mL of 95% ethanol is added. Sodium borohydride (150 mg) is then added in small portions over 10 minutes. The mixture is stirred for an additional 10 minutes. The reaction is quenched by the dropwise addition of 6 M HCl until the solution is acidic. The product is precipitated by adding water, collected by vacuum filtration, and dried.[6]

| Substrate | Amine | Reducing Agent | Solvent |

| ortho-Vanillin | para-Toluidine | Sodium Borohydride | 95% Ethanol |

Applications in Drug Development

The primary application of this compound is as a key building block in the synthesis of Roflumilast. The synthetic routes to Roflumilast and other PDE4 inhibitors heavily rely on the predictable and versatile reactivity of its aldehyde group. The transformations described in this guide are integral to the construction of the final drug molecule.

Conclusion

The aldehyde group in this compound exhibits a rich and versatile reactivity profile that is central to its utility in pharmaceutical synthesis. This guide has provided a detailed overview of its key transformations, including oxidation, reduction, and various nucleophilic addition reactions. The provided experimental protocols, while in some cases for analogous structures, offer a solid foundation for researchers and drug development professionals to design and optimize synthetic routes involving this important intermediate. Further exploration of the reaction landscape of this molecule will undoubtedly lead to the development of novel and efficient methodologies for the synthesis of medicinally important compounds.

References

The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a pivotal strategy in contemporary medicinal chemistry, enabling the meticulous refinement of a drug candidate's physicochemical and pharmacokinetic properties. Among these, the difluoromethoxy group (-OCF₂H) has distinguished itself as a versatile and highly valuable moiety. Its unique electronic and steric characteristics offer a powerful tool for medicinal chemists to overcome common drug development hurdles, including metabolic instability and suboptimal pharmacokinetic profiles. This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, detailing its synthesis, impact on crucial drug-like properties, and its successful application in marketed therapeutics.

Physicochemical Properties of the Difluoromethoxy Group

The difluoromethoxy group confers a unique combination of properties that can significantly modulate a molecule's behavior. It is notably considered a lipophilic hydrogen bond donor, a rare and valuable feature in drug design.[1]

Lipophilicity and Solubility

The -OCF₂H group generally increases lipophilicity when compared to a methoxy (-OCH₃) group, though to a lesser extent than the more lipophilic trifluoromethoxy (-OCF₃) group.[1][2] This moderate enhancement in lipophilicity can improve a compound's permeability across biological membranes, potentially leading to better oral absorption.[3] However, the precise impact on lipophilicity is context-dependent and can be influenced by the electronic environment of the molecule to which it is attached.[1][4] Molecules containing the -OCF₂H group can exhibit dynamic lipophilicity, capable of altering their lipophilicity based on the surrounding chemical environment through simple bond rotation.[5]

Electronic Effects and Hydrogen Bonding Capability

With a Hammett sigma constant (σp) of approximately +0.14, the difluoromethoxy group is classified as weakly electron-withdrawing.[1] A defining characteristic of the -OCF₂H group is the acidity of its hydrogen atom, which enables it to function as a hydrogen bond donor.[4][6] This capacity allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[4][6] This bioisosteric replacement can enhance metabolic stability while preserving essential interactions with biological targets.[1][6] The hydrogen bond acidity of the difluoromethyl group is comparable to that of thiophenol and aniline.[4][7]

Quantitative Physicochemical Data

To facilitate a clear comparison of the difluoromethoxy group with other common substituents, the following table summarizes key physicochemical parameters.

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) | Hydroxyl (-OH) |

| Hansch Lipophilicity Parameter (π) | ~0.0 | +0.2 to +0.6[5] | +1.04[5] | ~ -0.7 |

| Hammett Constant (σp) | -0.27 | +0.14[1] | +0.35 | -0.37 |

| Hydrogen Bond Acidity (A) | ~0.0 | 0.085 - 0.126[4] | Not applicable | ~0.3 - 0.4 |

Note: These values are representative and can vary depending on the specific molecular context and experimental conditions.[1]

Impact on Pharmacokinetics and Metabolic Stability

A primary motivation for incorporating the difluoromethoxy group is to bolster a drug's metabolic stability.[1][8] The robust carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1][8] The -OCF₂H group is often employed to replace metabolically labile moieties, such as a methoxy group, which are susceptible to O-demethylation.[8][9] This substitution can result in a longer plasma half-life and improved bioavailability.[1] While the benefit is not universal, it is a widely applied and often successful strategy.[8]

The metabolic stability of compounds featuring a difluoromethoxy group is typically assessed using in vitro assays with liver microsomes or hepatocytes, which measure the rate of disappearance of the parent compound over time.[1]

Representative Metabolic Stability Data

The following table illustrates the typical improvement in metabolic stability observed when a methoxy group is replaced by a difluoromethoxy group.

| Compound | Substituent | Human Liver Microsome Half-life (t½, min) |

| Methoxy-substituted Analog | -OCH₃ | < 10[1] |

| Difluoromethoxy-substituted Analog | -OCF₂H | > 60[1] |

Note: These are representative values intended to illustrate the general trend. Actual values are highly compound-specific.[1]

Experimental Protocols

Synthesis of an Aryl Difluoromethyl Ether

A common and practical method for introducing the difluoromethoxy group involves the reaction of a phenol with a difluorocarbene source, such as sodium chlorodifluoroacetate.[1][10]

Materials:

-

Phenol derivative (1.0 eq)

-

Sodium chlorodifluoroacetate (2.8 eq)[10]

-

Cesium Carbonate (1.5 eq)[10]

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of the phenol (1.0 eq) in DMF, add cesium carbonate (1.5 eq).[10]

-

Heat the mixture to 90-100 °C.[1]

-

Slowly add sodium chlorodifluoroacetate (2.8 eq) portion-wise over a period of 1-2 hours.[10]

-

Maintain the reaction at 90-100 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired aryl difluoromethyl ether.[1]

In Vitro Microsomal Stability Assay

This protocol outlines a general procedure for evaluating the metabolic stability of a compound containing a difluoromethoxy group using human liver microsomes.[1]

Materials:

-

Test compound (10 mM stock in DMSO)

-

Pooled human liver microsomes (20 mg/mL)

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP⁺)

-

Acetonitrile with an internal standard

Procedure:

-

Prepare a microsomal suspension in phosphate buffer.

-

Add the test compound to the microsomal suspension to a final concentration of 1 µM.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile containing an internal standard to terminate the reaction.

-

Centrifuge the samples to precipitate the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

-

Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[1]

Visualizing Workflows and Pathways

General Experimental Workflow for Evaluating a Difluoromethoxy Analog

The following diagram illustrates a typical workflow for the synthesis and evaluation of a difluoromethoxy-containing drug candidate.

Case Studies: Difluoromethoxy in Approved Drugs

The utility of the difluoromethoxy group is highlighted by its presence in several FDA-approved drugs.

Pantoprazole

Pantoprazole (Protonix®) is a proton pump inhibitor used for the treatment of gastroesophageal reflux disease (GERD) and other acid-related conditions.[1] The difluoromethoxy group on the benzimidazole ring is critical for its chemical stability and contributes to its mechanism of action.[1]

Mechanism of Action: Pantoprazole is a prodrug that is activated in the acidic environment of the parietal cells in the stomach.[1]

Roflumilast

Roflumilast (Daliresp®) is a selective phosphodiesterase-4 (PDE4) inhibitor used in the management of chronic obstructive pulmonary disease (COPD).[1][11] The difluoromethoxy group in Roflumilast enhances its potency and metabolic stability.[1][12]

Mechanism of Action: Roflumilast inhibits PDE4, the enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By blocking PDE4, roflumilast increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). This activation leads to the phosphorylation of downstream targets, ultimately resulting in a decrease in inflammatory responses.[1]

Conclusion

The difluoromethoxy group presents a unique and beneficial profile for medicinal chemists. Its capacity to function as a metabolically stable, lipophilic hydrogen bond donor offers a potent tool for the optimization of lead compounds.[1] By replacing metabolically vulnerable groups, the -OCF₂H moiety can augment pharmacokinetic properties while maintaining or even enhancing biological activity.[1] The successful integration of the difluoromethoxy group in approved pharmaceuticals like pantoprazole and roflumilast underscores its significance in modern drug discovery and development.[1] As synthetic methodologies for its introduction continue to advance, the strategic application of the difluoromethoxy group is poised to play an increasingly vital role in the design of future therapeutics.[5][13]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Beyond Roflumilast: A Technical Guide to the Expanded Applications of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Difluoromethoxy)-4-hydroxybenzaldehyde, a key intermediate in the synthesis of the blockbuster drug Roflumilast, possesses a chemical scaffold ripe for broader applications in medicinal chemistry. The strategic incorporation of a difluoromethoxy group offers significant advantages in modulating the physicochemical properties of lead compounds, notably enhancing metabolic stability and lipophilicity. This technical guide explores the potential applications of this versatile benzaldehyde derivative beyond its established role in the synthesis of Roflumilast. We delve into its utility as a foundational building block for a new generation of phosphodiesterase-4 (PDE4) inhibitors targeting a range of inflammatory and neurological disorders. This document provides a comprehensive overview of the synthesis, biological activities, and future prospects of novel compounds derived from this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Introduction: The Unique Attributes of the this compound Scaffold

This compound, with the CAS number 151103-08-1, is an off-white powder that has primarily been recognized for its critical role as a precursor to Roflumilast, a selective PDE4 inhibitor for the treatment of chronic obstructive pulmonary disease (COPD).[1] However, the very structural features that make it indispensable in this context also position it as a valuable starting material for a wider array of therapeutic agents.

The difluoromethoxy (-OCHF₂) group is a bioisostere of the methoxy (-OCH₃) and hydroxyl (-OH) groups, but with distinct electronic properties. Its introduction into a molecule can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the lipophilicity of the difluoromethoxy group can improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[2] These characteristics make this compound an attractive scaffold for medicinal chemists aiming to develop novel therapeutics with improved drug-like properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₂O₃ | [1] |

| Molecular Weight | 188.13 g/mol | [3] |

| Boiling Point | 280.6 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 123.5 ± 25.9 °C | [1] |

| Polar Surface Area | 46.53 Ų | [1][3] |

| LogP | 1.28 | [1] |

Beyond Roflumilast: A Scaffold for Novel PDE4 Inhibitors

The therapeutic potential of PDE4 inhibition extends far beyond COPD. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition can modulate inflammatory responses in a variety of diseases.[4] Consequently, there is significant interest in developing new PDE4 inhibitors with improved efficacy and safety profiles for conditions such as psoriasis, atopic dermatitis, and neuroinflammatory disorders. This compound serves as an ideal starting point for generating libraries of novel PDE4 inhibitors.

Targeting Psoriasis and Other Dermatological Conditions

Recent research has focused on the development of topically applied PDE4 inhibitors for inflammatory skin diseases to minimize systemic side effects. The this compound scaffold can be elaborated to produce potent and selective inhibitors for dermatological applications.

A recent study described the design and synthesis of a novel series of PDE4 inhibitors for the topical treatment of psoriasis.[5] One of the lead compounds from this series, 14h , exhibited exceptional potency and selectivity.

| Compound | Target | IC₅₀ (nM) | Selectivity | Reference |

| 14h | PDE4D | 0.57 | >4100-fold over other PDE families | [5] |

In a mouse model of imiquimod-induced psoriasis, compound 14h significantly reduced erythema, scaling, and skin thickness.[5] It also inhibited the release of pro-inflammatory cytokines TNF-α (IC₅₀ = 34.2 μM) and IL-6 (IC₅₀ = 40.9 μM) in RAW264.7 cells.[5]

Potential in Wound Healing and Pressure Ulcers

The anti-inflammatory properties of PDE4 inhibitors also make them promising candidates for promoting wound healing. A new series of PDE4 inhibitors designed for the treatment of pressure ulcers has been synthesized, with a lead compound, G1 , demonstrating significant therapeutic potential.[6]

| Compound | Target | IC₅₀ (nM) | TNF-α Inhibition IC₅₀ (µM) | NO Inhibition IC₅₀ (µM) | Reference |

| G1 | PDE4D | 29 | 13.32 | 2.32 | [6] |

In a rat model of pressure ulcers, compound G1 reduced the expression of inflammatory markers in the skin, decreased the thickness of the epidermal layer, and increased the number of fibroblasts, all of which contributed to accelerated wound healing.[6]

Broader Therapeutic Potential: Anti-inflammatory and Neuroprotective Applications

The core 4-hydroxybenzaldehyde structure, even without the difluoromethoxy group, has been shown to possess a range of biological activities, suggesting that derivatives of this compound could have applications beyond PDE4 inhibition.

Studies on 4-hydroxybenzaldehyde have demonstrated its ability to suppress the production of nitric oxide (NO) and the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-activated macrophages.[7] It has also been shown to exhibit anti-angiogenic and anti-nociceptive activities.[7] Furthermore, 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have been shown to enhance the survival of astrocytes, suggesting potential neuroprotective effects.[8]

Given these findings, derivatives of this compound could be explored for their potential in treating a wider range of inflammatory conditions and neurodegenerative diseases. The difluoromethoxy group could enhance the potency and improve the pharmacokinetic properties of these compounds.

Signaling Pathways

The primary target for many of the compounds derived from this compound is PDE4. Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a dampening of the inflammatory response.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a key intermediate in the preparation of Roflumilast from this compound. This can be adapted for the synthesis of other derivatives.

Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

Materials and Methods:

-

Reactants: this compound, cyclopropylmethyl bromide, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Solvent: N,N-Dimethylformamide (DMF).

Procedure:

-

To a solution of this compound in DMF, add DBU and cyclopropylmethyl bromide.

-

Heat the reaction mixture to 80-85°C and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.

This protocol is a general representation and may require optimization for specific applications.

Future Directions and Conclusion

This compound is more than just an intermediate for Roflumilast; it is a versatile building block with significant potential for the development of new therapeutics. The favorable physicochemical properties imparted by the difluoromethoxy group make it an attractive scaffold for medicinal chemists.

Future research should focus on:

-

Expansion of the Chemical Space: Synthesizing and screening larger libraries of derivatives to identify compounds with novel biological activities.

-

Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in treating a wider range of inflammatory and neurodegenerative diseases.

-

Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | C8H6F2O3 | CID 2758295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of New Selective PDE4 Inhibitors for Topical Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of New PDE4 Inhibitors for the Treatment of Pressure Ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biomolther.org [biomolther.org]

- 8. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel Derivatives from 3-(Difluoromethoxy)-4-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of novel chemical derivatives from the versatile starting material, 3-(Difluoromethoxy)-4-hydroxybenzaldehyde. This compound is a key intermediate in the synthesis of pharmacologically active molecules, most notably the phosphodiesterase-4 (PDE4) inhibitor, Roflumilast.[1] This guide details the synthetic pathways for creating a variety of derivatives, including oximes, Schiff bases, hydrazones, and chalcones. Detailed experimental protocols, quantitative data, and potential therapeutic applications are presented. The underlying biological signaling pathways, particularly the PDE4 pathway, are also discussed and visualized to provide context for the rational design of new therapeutic agents.

Introduction

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry.[1] Its difluoromethoxy group can enhance metabolic stability and lipophilicity, which are desirable properties for drug candidates.[2] The phenolic hydroxyl and aldehyde functionalities provide reactive handles for a wide range of chemical transformations, allowing for the creation of diverse molecular scaffolds. The primary application of this aldehyde has been in the synthesis of Roflumilast, a potent PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2] By inhibiting PDE4, intracellular levels of cyclic adenosine monophosphate (cAMP) are increased, leading to a reduction in inflammation.[3][4] This guide explores the synthesis of novel derivatives from this core structure, with the aim of developing new compounds with potential therapeutic activities.

Synthesis of this compound

The starting material, this compound, can be synthesized from 3,4-dihydroxybenzaldehyde. Several methods have been reported, with variations in the difluoromethylating agent and reaction conditions.

Synthesis via Difluoromethylation with Sodium Chlorodifluoroacetate

A common method involves the selective difluoromethylation of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde using sodium chlorodifluoroacetate in the presence of a base.[5]

Experimental Protocol:

-

To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in a suitable solvent such as DMF, add a base like sodium carbonate (3.0 eq).

-

Add an aqueous solution of sodium chlorodifluoroacetate (1.5 eq).

-

Heat the reaction mixture to 80°C and stir for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and acidify with 1.0 M HCl to a pH of 5-6.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Synthesis via Difluoromethylation with Chlorodifluoromethane

An alternative method utilizes chlorodifluoromethane gas as the difluoromethylating agent in the presence of a phase-transfer catalyst.[6]

Experimental Protocol:

-

Dissolve 3,4-dihydroxybenzaldehyde (1.0 eq) and a phase-transfer catalyst such as n-butylammonium bromide in an organic solvent (e.g., DMF, isopropanol, or 1,4-dioxane).

-

Add an aqueous solution of a base (e.g., 30% sodium hydroxide).

-

Heat the mixture to a temperature between 60-120°C.

-

Bubble chlorodifluoromethane gas through the reaction mixture.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction, quench with water, and extract the product with ethyl acetate.

-

Wash the organic phase until neutral, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

Synthesis of Novel Derivatives

The aldehyde functional group of this compound is a versatile platform for the synthesis of a variety of derivatives.

Oxime Derivatives

Oximes are synthesized through the condensation of an aldehyde with hydroxylamine. A specific protocol for the synthesis of 3-(Difluoromethoxy)benzaldehyde oxime is available and can be adapted.[7]

Experimental Protocol:

-

Dissolve hydroxylamine hydrochloride (1.2-1.5 eq) in water and add a base such as 5N sodium hydroxide.

-

Add this compound (1.0 eq) followed by ethanol to ensure dissolution.

-

Reflux the reaction mixture for 10-30 minutes, monitoring by TLC.[7]

-

Concentrate the reaction mixture in vacuo and redissolve the residue in water.

-

Adjust the pH to 4 with hydrochloric acid.

-

Extract the product with an organic solvent like chloroform.

-

Dry the organic phase over sodium sulfate and concentrate to yield the oxime derivative.[7]

Schiff Base (Imine) Derivatives

Schiff bases are formed by the reaction of an aldehyde with a primary amine. These compounds are known to possess a wide range of biological activities, including antimicrobial and anticancer effects.[8][9]

Experimental Protocol:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add an equimolar amount of the desired primary amine (1.0 eq).

-

Add a catalytic amount of a weak acid, such as acetic acid.

-

Stir the reaction mixture at room temperature or reflux for 2-8 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

-

If no precipitate forms, the product can be isolated by evaporation of the solvent and subsequent purification by recrystallization or column chromatography.

Hydrazone Derivatives

Hydrazones are synthesized by the reaction of an aldehyde with a hydrazine derivative. They are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties.[10][11]

Experimental Protocol:

-

Dissolve this compound (1.0 eq) in a suitable solvent like ethanol.

-

Add an equimolar amount of the desired hydrazide (e.g., isonicotinohydrazide) (1.0 eq).[12]

-

Add a few drops of a catalytic acid (e.g., acetic acid).[12]

-

Reflux the mixture for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture. The hydrazone product often precipitates and can be collected by filtration.

-

Wash the precipitate with cold water and dry. Further purification can be achieved by recrystallization.[12]

Chalcone Derivatives

Chalcones are α,β-unsaturated ketones synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone, typically an acetophenone. Chalcones have shown a remarkable range of biological activities, including anti-inflammatory and anticancer effects.[13][14]

Experimental Protocol:

-

Dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.

-

Add a catalytic amount of a strong base (e.g., aqueous NaOH or KOH) or a strong acid (e.g., concentrated H₂SO₄) dropwise with stirring.[13][15]

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl.

-

The precipitated chalcone can be collected by filtration, washed with water, and purified by recrystallization from ethanol.[13]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of the core molecule and its potential derivatives. Yields for derivatives are estimated based on similar reported reactions.

Table 1: Synthesis of this compound

| Method | Difluoromethylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Sodium Chlorodifluoroacetate | Na₂CO₃ | DMF | 80 | 57.5 | [5] |

| 2 | Chlorodifluoromethane | NaOH | Isopropanol | 120 | 48.3 | [6] |

| 3 | Chlorodifluoromethane | NaOH | 1,4-Dioxane | 80 | 47.3 | [6] |

Table 2: Synthesis of Novel Derivatives from this compound

| Derivative Class | Reactant | Catalyst | Solvent | Reaction Time (h) | Estimated Yield (%) |

| Oxime | Hydroxylamine HCl | NaOH | Ethanol/Water | 0.5 | >80 |

| Schiff Base | Primary Amine | Acetic Acid | Ethanol | 2-8 | 70-90 |

| Hydrazone | Hydrazide | Acetic Acid | Ethanol | 2-4 | >90 |

| Chalcone | Acetophenone | NaOH or H₂SO₄ | Ethanol | 12-24 | 60-90 |

Visualizations

Experimental Workflows

Caption: General synthetic pathways for novel derivatives.

PDE4 Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]

- 6. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. jsirjournal.com [jsirjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scialert.net [scialert.net]

- 14. jetir.org [jetir.org]

- 15. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Streamlined Protocol for the Regioselective Synthesis of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Difluoromethoxy)-4-hydroxybenzaldehyde is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1] The selective introduction of the difluoromethoxy group onto the 4-position of 3,4-dihydroxybenzaldehyde is a key synthetic challenge. This application note provides a detailed protocol for the regioselective O-difluoromethylation of 3,4-dihydroxybenzaldehyde, yielding the desired product with a respectable yield. The process utilizes sodium chlorodifluoroacetate as the difluoromethylating agent, offering a solid, easy-to-handle reagent.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 3,4-dihydroxybenzaldehyde.

| Parameter | Value | Reference |

| Starting Material | 3,4-dihydroxybenzaldehyde | [2] |

| Difluoromethylating Agent | Sodium Chlorodifluoroacetate | [2] |

| Base | Sodium Carbonate (Na₂CO₃) | [2] |

| Solvent | N,N-Dimethylformamide (DMF) | [2] |

| Reaction Temperature | 80°C | [2] |

| Reaction Time | 6 hours | [2] |

| Molar Ratio (Substrate:Base:Reagent) | 1 : 3 : 1.5 | [2] |

| Yield of Monosubstituted Product | 57.5% | [2] |

| Yield of Disubstituted Byproduct | 3.75% | [2] |

| Purification Method | Column Chromatography | [2] |

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of this compound.

Materials:

-

3,4-dihydroxybenzaldehyde (1.0 eq)

-

Sodium Carbonate (Na₂CO₃) (3.0 eq)

-

Sodium Chlorodifluoroacetate (1.5 eq)[2]

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Petroleum Ether

-

1.0 M Hydrochloric Acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, suspend 3,4-dihydroxybenzaldehyde (5.1 g, 36.9 mmol, 1.0 eq) and sodium carbonate (11.73 g, 110.7 mmol, 3.0 eq) in 250 mL of DMF.[2]

-

Addition of Reagent: To the suspension, add sodium chlorodifluoroacetate (8.57 g, 56.1 mmol, 1.5 eq).[2]

-

Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 6 hours with continuous stirring.[2]

-

Work-up:

-

Drying and Concentration:

-

Purification:

-

Purify the crude product by column chromatography on silica gel.[2]

-

Elute with a mixture of ethyl acetate and petroleum ether (1:20 v/v) to separate the desired monosubstituted product from the disubstituted byproduct and other impurities.[2]

-

Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound.

-

Visualizations

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

References

detailed experimental protocol for 3-(Difluoromethoxy)-4-hydroxybenzaldehyde synthesis

Application Note & Protocol: Synthesis of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1] The introduction of the difluoromethoxy group (-OCF₂H) can significantly enhance the metabolic stability and bioavailability of drug candidates.[2] This document outlines a detailed experimental protocol for the regioselective synthesis of this compound from 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde). The primary method described involves the selective O-alkylation of the 4-hydroxyl group using a difluoromethylating agent.

Reaction Principle

The synthesis is based on the selective difluoromethylation of 3,4-dihydroxybenzaldehyde. The hydroxyl group at the 4-position is more acidic and sterically accessible, allowing for a regioselective reaction under controlled conditions. The reaction typically proceeds in the presence of a base, which deprotonates the phenolic hydroxyl group, and a difluoromethylating agent in a suitable solvent. Two common difluoromethylating agents are sodium chlorodifluoroacetate and chlorodifluoromethane gas.

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below.

Method A: Using Sodium Chlorodifluoroacetate

This method utilizes solid sodium chlorodifluoroacetate as the difluoromethylating agent, which can be easier to handle than gaseous reagents.[3]

Materials:

-

3,4-Dihydroxybenzaldehyde (Protocatechuic aldehyde)[4][5][6]

-

Sodium chlorodifluoroacetate

-

Sodium Carbonate (Na₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Petroleum ether

-

Hydrochloric acid (1.0 M)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a 100 mL round-bottom flask, suspend 3,4-dihydroxybenzaldehyde (5.1 g, 36.9 mmol, 1.0 eq) and sodium carbonate (11.73 g, 110.7 mmol, 3.0 eq) in 50 mL of DMF.[3]

-

Add a solution of sodium chlorodifluoroacetate (8.57 g, 56.1 mmol, 1.5 eq) in 20 mL of water to the suspension.[3]

-

Heat the reaction mixture to 80°C and stir for 6 hours.[3]

-

After 6 hours, cool the reaction mixture to room temperature.

-

Acidify the mixture to a pH of 5-6 using 1.0 M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 20 mL).[3]

-

Combine the organic layers and dry over anhydrous magnesium sulfate.[3]

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]

-

Purify the crude product by column chromatography on silica gel, using an eluent of ethyl acetate:petroleum ether (1:20), to yield the pure monosubstituted product.[3]

Method B: Using Chlorodifluoromethane Gas

This method employs chlorodifluoromethane gas as the difluoromethylating agent.

Materials:

-

3,4-Dihydroxybenzaldehyde

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), dry

-

Chlorodifluoromethane (gas)

Equipment:

-

Three-neck round-bottom flask equipped with a gas inlet tube, condenser, and thermometer

-

Magnetic stirrer with heating mantle

-

Gas flow meter

Procedure:

-

To a well-stirred suspension of 3,4-dihydroxybenzaldehyde (100 g) and anhydrous potassium carbonate (120 g) in dry N,N-dimethylformamide (1.0 L), heat the mixture to 80-85°C.[7]

-

Pass chlorodifluoromethane gas through the suspension for approximately 30 minutes.[7]

-

Continue to heat the reaction mixture at 80-85°C for an additional hour.

-

After one hour, introduce another portion of anhydrous potassium carbonate (120 g) and continue passing chlorodifluoromethane gas for another 30 minutes.[7]

-

Maintain the reaction at 80-85°C for an additional 2 hours to ensure completion.

-

Work-up and purification would follow a similar procedure to Method A, involving acidification, extraction, and chromatography.

Quantitative Data Summary